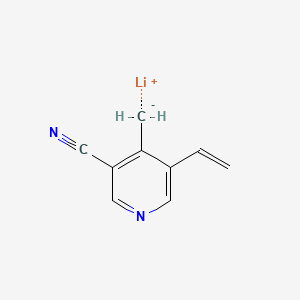
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is an organic compound that belongs to the class of benzodiazaboroles This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent. One common method includes heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride at 140°C for several hours. The reaction mixture is then cooled, and the product is precipitated using a suitable solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Acts as a precursor for the development of novel materials with unique properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its reactivity with various nucleophiles and electrophiles. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolidinium chloride
- 2-Chloro-4,5-dihydro-1,3-dimethyl-1H-imidazolium chloride
Uniqueness
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to the presence of the boron atom within its ring structure, which imparts distinct chemical properties. This differentiates it from other similar compounds that lack the boron atom and, consequently, have different reactivity and applications .
Propiedades
Número CAS |
110228-66-5 |
|---|---|
Fórmula molecular |
C8H10BClN2 |
Peso molecular |
180.44 g/mol |
Nombre IUPAC |
2-chloro-1,3-dimethyl-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C8H10BClN2/c1-11-7-5-3-4-6-8(7)12(2)9(11)10/h3-6H,1-2H3 |
Clave InChI |
AVPDSPWNGLTXGM-UHFFFAOYSA-N |
SMILES canónico |
B1(N(C2=CC=CC=C2N1C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
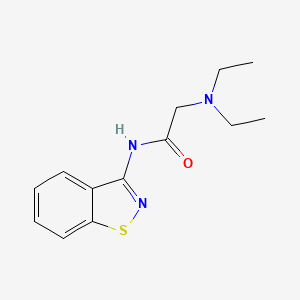
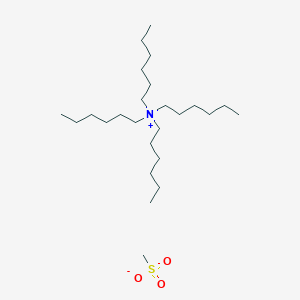
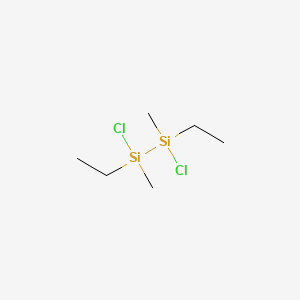

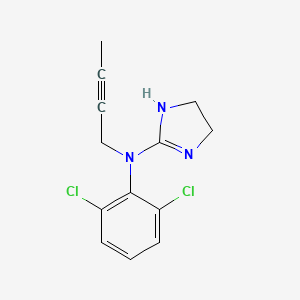
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
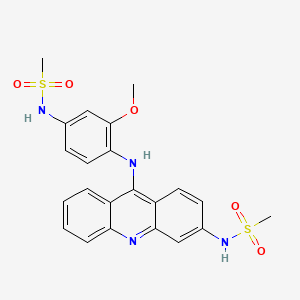
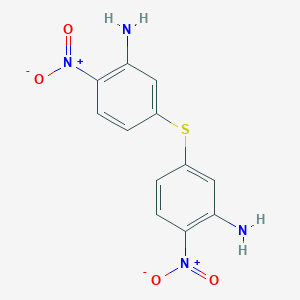
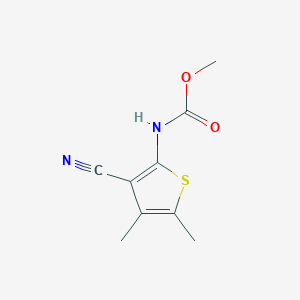
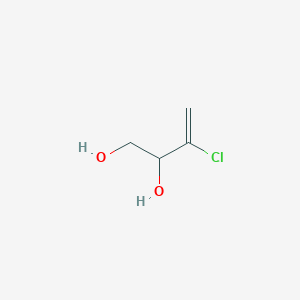

![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
